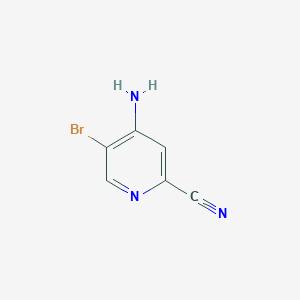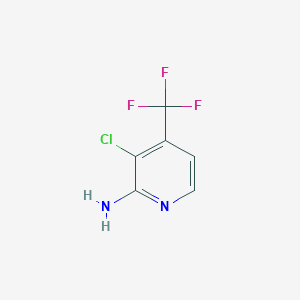
3-氯-4-(三氟甲基)吡啶-2-胺
描述
3-Chloro-4-(trifluoromethyl)pyridin-2-amine is a chemical compound that belongs to the class of trifluoromethylated pyridines. This compound is characterized by the presence of a chlorine atom at the third position, a trifluoromethyl group at the fourth position, and an amine group at the second position of the pyridine ring. The trifluoromethyl group imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
科学研究应用
3-Chloro-4-(trifluoromethyl)pyridin-2-amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor modulators.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用机制
Target of Action
Similar compounds with a trifluoromethyl group have been used in the pharmaceutical and agrochemical industries, suggesting a broad range of potential targets .
Mode of Action
It’s worth noting that compounds with a trifluoromethyl group often exhibit unique physicochemical properties due to the combination of the fluorine atom and the pyridine moiety . This can influence their interaction with biological targets.
Biochemical Pathways
Similar compounds have been found to affect various pathways in both the agrochemical and pharmaceutical contexts .
Result of Action
Compounds with similar structures have been found to exhibit various biological activities .
Action Environment
Such factors can significantly impact the effectiveness of similar compounds .
生化分析
Biochemical Properties
3-Chloro-4-(trifluoromethyl)pyridin-2-amine plays a significant role in biochemical reactions, particularly in the synthesis of various pharmaceutical compounds. It interacts with several enzymes and proteins, including phosphopantetheinyl transferase (PPTase), which is crucial for bacterial cell viability and virulence . The compound acts as an inhibitor of PPTase, thereby attenuating secondary metabolism and thwarting bacterial growth . Additionally, it has been observed to interact with other biomolecules, influencing their activity and stability.
Cellular Effects
The effects of 3-Chloro-4-(trifluoromethyl)pyridin-2-amine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to inhibit the production of certain metabolites in bacterial cells, leading to reduced bacterial proliferation . Moreover, the compound’s impact on gene expression can result in altered cellular responses, affecting overall cell health and function.
Molecular Mechanism
At the molecular level, 3-Chloro-4-(trifluoromethyl)pyridin-2-amine exerts its effects through specific binding interactions with biomolecules. It binds to the active site of PPTase, inhibiting its enzymatic activity . This inhibition prevents the post-translational modification of proteins essential for bacterial survival. Additionally, the compound may influence other molecular pathways by interacting with various enzymes and proteins, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Chloro-4-(trifluoromethyl)pyridin-2-amine have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that it remains stable under specific conditions, maintaining its inhibitory activity over extended periods. Degradation products may form under certain conditions, potentially altering its biochemical properties and effects on cells.
Dosage Effects in Animal Models
The effects of 3-Chloro-4-(trifluoromethyl)pyridin-2-amine vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as inhibiting bacterial growth without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to cellular structures and functions. Threshold effects have been identified, indicating the importance of optimizing dosage to achieve desired outcomes while minimizing adverse effects.
Metabolic Pathways
3-Chloro-4-(trifluoromethyl)pyridin-2-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism . The compound undergoes biotransformation, leading to the formation of metabolites that may have distinct biochemical properties. These metabolic processes can affect the compound’s activity, stability, and overall impact on cellular function.
Transport and Distribution
The transport and distribution of 3-Chloro-4-(trifluoromethyl)pyridin-2-amine within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is crucial for optimizing its therapeutic applications and minimizing potential side effects.
Subcellular Localization
The subcellular localization of 3-Chloro-4-(trifluoromethyl)pyridin-2-amine plays a vital role in its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with biomolecules and its overall impact on cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(trifluoromethyl)pyridin-2-amine typically involves the introduction of the trifluoromethyl group and the chlorine atom onto the pyridine ring. One common method is the trifluoromethylation of 4-chloropyridine, followed by amination. This can be achieved through the following steps:
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like cesium carbonate (Cs2CO3).
Amination: The resulting trifluoromethylated intermediate can then be reacted with ammonia or an amine source under suitable conditions to introduce the amine group at the desired position.
Industrial Production Methods
Industrial production of 3-Chloro-4-(trifluoromethyl)pyridin-2-amine may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of flow chemistry techniques can enhance the efficiency and scalability of the synthesis.
化学反应分析
Types of Reactions
3-Chloro-4-(trifluoromethyl)pyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
相似化合物的比较
Similar Compounds
3-Chloro-5-(trifluoromethyl)pyridin-2-amine: Similar structure but with the trifluoromethyl group at the fifth position.
4-Amino-2-(trifluoromethyl)pyridine: Contains an amino group at the fourth position instead of the second.
2-Chloro-3-fluoro-4-(trifluoromethyl)pyridine: Contains a fluorine atom at the third position instead of chlorine.
Uniqueness
3-Chloro-4-(trifluoromethyl)pyridin-2-amine is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of both chlorine and trifluoromethyl groups on the pyridine ring imparts distinct chemical properties, making it valuable for various applications.
属性
IUPAC Name |
3-chloro-4-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2/c7-4-3(6(8,9)10)1-2-12-5(4)11/h1-2H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NINXGROOEMZYSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(F)(F)F)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227513-97-4 | |
| Record name | 3-chloro-4-(trifluoromethyl)pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8-Bromoimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1378909.png)
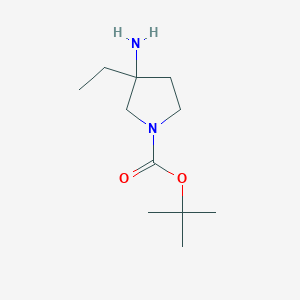

![6-Bromo-2-oxaspiro[3.3]heptane](/img/structure/B1378914.png)

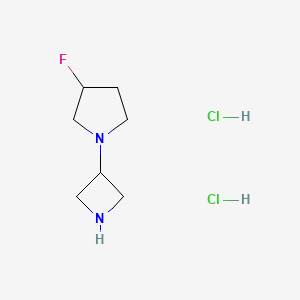
![8-Boc-2-oxo-8-azabicyclo[3.2.1]octane](/img/structure/B1378920.png)
![Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate](/img/structure/B1378921.png)
![Benzyl 1-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B1378922.png)
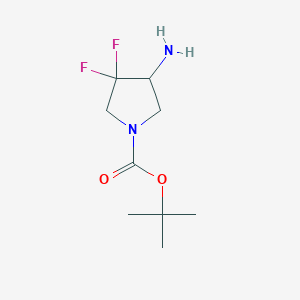
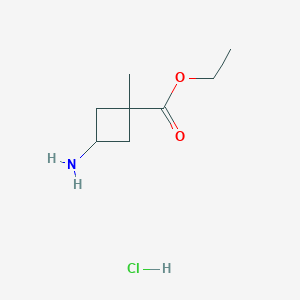
![8-Oxa-2-azaspiro[4.5]decane oxalate](/img/structure/B1378928.png)
